molecular formula C10H17N5O2 B1475885 2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 2098078-18-1

2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B1475885
CAS RN: 2098078-18-1
M. Wt: 239.27 g/mol
InChI Key: IIALIUQIHHJLOJ-UHFFFAOYSA-N
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Description

2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, also known as 2-azido-3-azetidinone, is a heterocyclic organic compound that has been widely studied due to its potential use in a variety of research and industrial applications. It is a synthetic compound with a unique three-dimensional structure, and its properties have been explored in the context of a range of fields, including medicine, biochemistry, and chemistry.

Scientific Research Applications

2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideetidinone has been used in a variety of scientific research applications. It has been used as a labeling agent in the study of enzyme kinetics, as a reactive intermediate in the synthesis of other compounds, and as a fluorescent probe for the study of biological systems. Additionally, it has been used in the study of drug metabolism, as an inhibitor of the enzyme acetylcholinesterase, and as a photoreactive probe for the study of protein structure and dynamics.

Mechanism of Action

2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideetidinone acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. The mechanism of action of 2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideetidinone is thought to involve the formation of a covalent bond between the azide group of the compound and the active site of the enzyme. This covalent bond results in the inhibition of the enzyme and the accumulation of acetylcholine in the synaptic cleft.
Biochemical and Physiological Effects
2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideetidinone has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, resulting in an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine can result in a variety of physiological effects, including increased alertness, improved memory, and enhanced muscle contraction. Additionally, 2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideetidinone has been found to have anti-inflammatory and anti-oxidant properties, as well as the ability to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideetidinone has several advantages as a reagent for laboratory experiments. It is a relatively inexpensive and readily available compound, and it can be synthesized in a straightforward manner. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, 2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideetidinone also has some limitations. It is a highly reactive compound, and it can react with other molecules in the environment, making it unsuitable for use in some experiments. Additionally, the compound is toxic and should be handled with care.

Future Directions

The potential future directions for 2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamideetidinone are numerous. It has been used in a variety of research applications, and its potential for use in other areas is still being explored. For example, it could be used as a drug delivery vehicle, as an imaging agent, or as an enzyme inhibitor in the treatment of diseases. Additionally, it could be used as a fluorescent probe for the study of biological systems, or as a reactive intermediate in the synthesis of other compounds. Finally, its potential as an inhibitor of the enzyme acetylcholinesterase could be further explored in the context of drug development.

properties

IUPAC Name

2-(3-azidoazetidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c11-14-13-8-5-15(6-8)7-10(16)12-4-9-2-1-3-17-9/h8-9H,1-7H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIALIUQIHHJLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-azidoazetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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